molecular formula C12H14O4 B6272707 (1r,3r)-3-hydroxy-1-(4-methoxyphenyl)cyclobutane-1-carboxylic acid CAS No. 2031242-16-5

(1r,3r)-3-hydroxy-1-(4-methoxyphenyl)cyclobutane-1-carboxylic acid

Cat. No.: B6272707
CAS No.: 2031242-16-5
M. Wt: 222.2
InChI Key:
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Description

(1r,3r)-3-hydroxy-1-(4-methoxyphenyl)cyclobutane-1-carboxylic acid is a cyclobutane derivative with a hydroxyl group and a methoxyphenyl group attached to the cyclobutane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1r,3r)-3-hydroxy-1-(4-methoxyphenyl)cyclobutane-1-carboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the use of a cyclobutane ring formation reaction, followed by the introduction of the hydroxyl and methoxyphenyl groups through selective functionalization reactions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(1r,3r)-3-hydroxy-1-(4-methoxyphenyl)cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). The reaction conditions vary depending on the desired transformation but generally involve specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carboxylic acid group may produce an alcohol.

Scientific Research Applications

(1r,3r)-3-hydroxy-1-(4-methoxyphenyl)cyclobutane-1-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1r,3r)-3-hydroxy-1-(4-methoxyphenyl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxyphenyl groups play a crucial role in its binding affinity and selectivity towards these targets. The compound may modulate the activity of enzymes, receptors, or other proteins, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • (1r,3r)-3-amino-1-(4-fluorophenyl)cyclobutane-1-carboxylic acid
  • (1r,3r)-1-(2,3-difluorophenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutane-1-carboxylic acid

Uniqueness

Compared to similar compounds, (1r,3r)-3-hydroxy-1-(4-methoxyphenyl)cyclobutane-1-carboxylic acid is unique due to the presence of the hydroxyl and methoxyphenyl groups, which confer distinct chemical and biological properties. These functional groups influence its reactivity, solubility, and potential interactions with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

2031242-16-5

Molecular Formula

C12H14O4

Molecular Weight

222.2

Purity

95

Origin of Product

United States

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